In Vitro PI3Kδ Inhibitory Potency: HMPL-689 vs. Idelalisib
In a direct in vitro biochemical comparison, HMPL-689 demonstrated approximately 5-fold higher potency against PI3Kδ compared to the first-in-class inhibitor idelalisib [1].
| Evidence Dimension | In vitro PI3Kδ inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 2.4 nM |
| Comparator Or Baseline | Idelalisib: 12 nM |
| Quantified Difference | 5-fold higher potency (2.4 nM vs 12 nM) |
| Conditions | In vitro biochemical kinase inhibition assay |
Why This Matters
Higher intrinsic biochemical potency enables lower effective dosing, which may reduce the incidence of dose-dependent adverse events common to this class.
- [1] Jiang S, Li X, Xu W, et al. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies. Front Pharmacol. 2024;15:1392209. View Source
